2-(Methylthio)-4-(tributylstannyl)thiazole
Overview
Description
2-(Methylthio)-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis, where it serves as a reagent for arylation of thiazole by Stille cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(tributylstannyl)thiazole typically involves the reaction of thiazole derivatives with tributyltin hydride. The reaction conditions often require a catalyst, such as palladium, to facilitate the Stille cross-coupling reaction. The process generally involves the following steps:
Preparation of Thiazole Derivative: The starting material, a thiazole derivative, is prepared through various synthetic routes, including the condensation of α-haloketones with thiourea.
Stille Cross-Coupling Reaction: The thiazole derivative is then reacted with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(tributylstannyl)thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivative.
Substitution: The tributyltin group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-4-(tributylstannyl)thiazole has several scientific research applications:
Chemistry: Used as a reagent in Stille cross-coupling reactions for the arylation of thiazole.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug synthesis and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organotin compounds.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)thiazole involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the thiazole ring to undergo arylation or other substitution reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which is then replaced by a carbon-carbon bond in the final product .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but lacks the methylthio group.
2-(Trimethylstannyl)thiazole: Contains a trimethylstannyl group instead of a tributylstannyl group.
2-(Tributylstannyl)-1,3-thiazole: Another derivative with slight structural variations.
Uniqueness
2-(Methylthio)-4-(tributylstannyl)thiazole is unique due to the presence of both a methylthio and a tributylstannyl group. This combination allows for versatile reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQPVUGIZBXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NS2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676709 | |
Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-06-2 | |
Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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